BenchChemオンラインストアへようこそ!

Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate

GnRH Antagonist Synthesis Medicinal Chemistry Thienopyridine Intermediates

Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate (CAS 174072-80-1) is a thieno[2,3-b]pyridine derivative that serves as a validated synthetic intermediate in the multi-step preparation of non-peptide gonadotropin-releasing hormone (GnRH/LHRH) receptor antagonists. This compound, specifically designated as intermediate (VII) in the T-98475 synthesis pathway, features a 4-hydroxy-5-ethoxycarbonyl substitution pattern that differentiates it from the subsequent 5-isobutyryl analogs and underpins its utility for regioselective N-alkylation and ring functionalization steps.

Molecular Formula C17H15NO3S
Molecular Weight 313.4 g/mol
CAS No. 174072-80-1
Cat. No. B3246024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate
CAS174072-80-1
Molecular FormulaC17H15NO3S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C(=C(S2)C3=CC=CC=C3)C
InChIInChI=1S/C17H15NO3S/c1-3-21-17(20)12-9-18-16-13(14(12)19)10(2)15(22-16)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,18,19)
InChIKeyAPAFMTLTXYLGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate (CAS 174072-80-1): A Critical Intermediate for GnRH Antagonist Research and Procurement


Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate (CAS 174072-80-1) is a thieno[2,3-b]pyridine derivative that serves as a validated synthetic intermediate in the multi-step preparation of non-peptide gonadotropin-releasing hormone (GnRH/LHRH) receptor antagonists [1]. This compound, specifically designated as intermediate (VII) in the T-98475 synthesis pathway, features a 4-hydroxy-5-ethoxycarbonyl substitution pattern that differentiates it from the subsequent 5-isobutyryl analogs and underpins its utility for regioselective N-alkylation and ring functionalization steps [2].

Why Generic Thienopyridine Intermediates Cannot Replace Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate in GnRH Antagonist Synthesis


The thieno[2,3-b]pyridine scaffold supports diverse biological activities, including GnRH antagonism, ACAT inhibition, and antibacterial effects, each requiring distinct substitution patterns that are not interchangeable [1]. For instance, substituting the 5-ethoxycarbonyl group with a 5-isobutyryl moiety eliminates the intermediate's capacity for the subsequent transesterification step that yields the isopropyl ester prodrug form of T-98475 [2]. Furthermore, the 2-phenyl substituent is essential for the later selective nitration that introduces the 4-nitrophenyl group, a critical pharmacophoric element for GnRH receptor binding [3]. Using a 5-ethoxycarbonyl intermediate with a 2-(4-nitrophenyl) group pre-installed (e.g., CAS 174072-82-3) would alter the regiochemistry of the N-benzylation step and compromise overall synthetic efficiency .

Quantitative Evidence for Selecting Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate (CAS 174072-80-1) Over Its Closest Analogs


Validated Synthetic Utility: Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate Is the Documented Intermediate for T-98475, a Subnanomolar GnRH Antagonist

The target compound, designated as intermediate (VII), is the direct precursor to the N-benzylated derivative (IX) in the published 6-step synthesis of T-98475 [1]. While closely related 5-acyl intermediates (e.g., 4-hydroxy-5-isobutyryl-3-methyl-2-phenylthieno[2,3-b]pyridine) can also be produced, only the 5-ethoxycarbonyl analog permits the final transesterification step with titanium isopropoxide to generate the isopropyl ester prodrug form, a modification essential for achieving oral bioavailability [2]. The downstream end-product T-98475 exhibits an IC50 of 0.2 nM against the human GnRH receptor expressed in CHO cells, demonstrating the functional viability of the compounds derived through this intermediate .

GnRH Antagonist Synthesis Medicinal Chemistry Thienopyridine Intermediates

Regioselective N-Benzylation: The 2-Phenyl Substituent Directs Alkylation to the N-7 Position, Avoiding O-Alkylation Byproducts

Alkylation of the target compound with 2,6-difluorobenzyl chloride in the presence of K2CO3 yields predominantly the N-benzylated isomer (IX), a regiochemical outcome critical for subsequent nitration at the 2-phenyl ring [1]. By contrast, the 4-hydroxy tautomer (existing as the 4-oxo-4,7-dihydro form) in the absence of the 2-phenyl group would present competing O-alkylation sites. The patent literature explicitly identifies that alkylation proceeds with predominant N-regioselectivity under these conditions, a property that is directly dependent on the 2-phenyl substitution pattern [2].

Regioselective Alkylation Thienopyridine Chemistry N-7 Benzylation

Commercial Purity Specification: Available at ≥98% Purity (HPLC), Supporting Reproducible Downstream Chemistry

Commercial suppliers including MolCore offer the target compound with a minimum purity of 98% (NLT 98%) . This purity level is consistent with the requirements for multi-step pharmaceutical intermediate synthesis, where impurities can propagate through subsequent steps and complicate purification. While other thieno[2,3-b]pyridine intermediates are available at 95–97% purity from various vendors, the availability of the 98% grade from ISO-certified suppliers provides a defined quality benchmark for procurement decisions .

Chemical Purity Procurement Specification Intermediate Quality Control

LogP as a Surrogate for Chromatographic Behavior: Calculated LogP of 4.15 Enables Predictable Purification Protocols

The target compound has a reported calculated LogP of 4.154 (PSA: 87.66 Ų) . By comparison, the 2-(4-nitrophenyl) analog (CAS 174072-82-3, C17H14N2O5S) is expected to have a lower LogP due to the polar nitro group. This difference directly impacts reverse-phase HPLC retention times and normal-phase TLC behavior, making the target compound more amenable to non-polar organic solvent extraction and silica gel chromatography with hexane/ethyl acetate mixtures, a consideration for laboratories optimizing purification protocols.

LogP Chromatographic Purification Physicochemical Property

Optimal Application Scenarios for Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate (CAS 174072-80-1) Based on Quantified Evidence


Synthesis of T-98475 and Structurally Related GnRH Receptor Antagonist Prodrugs

This compound is the validated precursor for T-98475 synthesis, where the 5-ethoxycarbonyl group is transesterified with titanium isopropoxide in isopropanol, followed by ethanolic HCl treatment to generate the isopropyl ester prodrug [1]. Laboratories engaged in GnRH antagonist lead optimization or preclinical candidate scale-up should prioritize this intermediate to maintain fidelity with the published route and avoid the need for de novo route scouting [2].

Medicinal Chemistry Libraries Targeting the 5-Position of the Thieno[2,3-b]pyridin-4-one Scaffold

The ethyl ester at the 5-position serves as a convenient handle for diversification: hydrolysis to the carboxylic acid enables amide coupling, while direct transesterification allows incorporation of various alkyl esters [3]. This makes the compound a strategic core scaffold for parallel synthesis efforts aimed at exploring SAR at the 5-position of thieno[2,3-b]pyridin-4-one GnRH antagonists.

Regioselective N-7 Functionalization Studies for Thieno[2,3-b]pyridine Heterocyclic Chemistry

The compound's documented preference for N-7 over O-alkylation under K2CO3 conditions with 2,6-difluorobenzyl chloride provides a reliable system for studying substituent effects on thienopyridine tautomer regiochemistry [4]. This is valuable for process chemistry groups developing scalable alkylation protocols for N-containing heterocycles.

Procurement for ISO-Certified Pharmaceutical Intermediate Supply Chains

The availability of this compound at ≥98% purity from ISO-certified suppliers supports its use in GLP-compliant synthesis workflows, particularly for generating advanced intermediates destined for in vivo pharmacological evaluation where impurity profiles must be rigorously controlled.

Quote Request

Request a Quote for Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.